molecular formula C61H54CrN11O10 B13769563 Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate CAS No. 73297-20-8

Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate

Cat. No.: B13769563
CAS No.: 73297-20-8
M. Wt: 1153.1 g/mol
InChI Key: WLPWLVTWQVZOHF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromium(III) complex featuring a heteroleptic coordination environment. The central Cr³⁺ ion is coordinated to four distinct ligands:

A xanthene-derived ligand: [9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium, which provides a rigid, planar aromatic framework with electron-donating substituents (ethylamino, ethoxycarbonyl).

A pyrazol-olate ligand: 5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate, incorporating a diazenyl (–N=N–) bridge and nitro group, enhancing redox activity and π-conjugation .

A benzoate ligand: 2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate, combining a pyrazole ring with a carboxylate group, enabling diverse binding modes .

Properties

CAS No.

73297-20-8

Molecular Formula

C61H54CrN11O10

Molecular Weight

1153.1 g/mol

IUPAC Name

chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate

InChI

InChI=1S/C28H30N2O3.C17H14N4O3.C16H13N5O4.Cr/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h9-16,29H,6-8H2,1-5H3;2-10,22H,1H3,(H,23,24);2-9,22-23H,1H3;/q;;;+3/p-3

InChI Key

WLPWLVTWQVZOHF-UHFFFAOYSA-K

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.[Cr+3]

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve:

    Formation of the xanthene derivative: This step involves the reaction of 9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene with ethylazanium.

    Diazotization and coupling reactions: The formation of the azo compounds involves diazotization of aromatic amines followed by coupling with phenolic compounds.

    Complexation with chromium(3+): The final step involves the coordination of the synthesized ligands with chromium(3+) ions under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

Coordination Chemistry and Ligand Exchange

The chromium(III) center coordinates with three distinct ligands:

  • A xanthene-derived cationic ligand with ethoxycarbonyl and ethylamino groups.

  • A pyrazolone-based anionic ligand with nitro and diazenyl substituents.

  • A benzoate ligand with a pyrazole-diazenyl group.

Key Reactivity Observations:

  • Ligand Substitution: The ethoxycarbonyl group in the xanthene ligand undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives .

  • Chromium(III) Inertness: The +3 oxidation state of chromium renders the complex kinetically inert to ligand displacement under mild conditions, but strong chelators (e.g., EDTA) may induce partial dissociation in aqueous solutions .

Redox Reactions

The azo (-N=N-) and nitro (-NO₂) groups in the ligands dominate redox behavior:

Reaction TypeConditionsProductsReferences
Azo Group Reduction H₂/Pd-C, ethanol, 60°CAmine derivatives (aryl-NH₂) with chromium(III)-amine coordination
Nitro Group Reduction Zn/HCl, aqueousAmino (-NH₂) substituents; complex undergoes ligand rearrangement
Oxidation of Pyrazolone H₂O₂, acidic mediumFormation of quinone-like structures; chromium remains in +3 state

Mechanistic Notes:

  • Azo reduction proceeds via a two-electron transfer mechanism, destabilizing the diazenyl bond .

  • Nitro-to-amine reduction increases ligand basicity, altering the complex’s solubility and UV-Vis absorption .

Acid-Base Behavior

The complex contains multiple ionizable groups:

Functional GrouppKa RangeReactivity
Phenolic -OH (pyrazolone)8.5–10.2Deprotonates in alkaline media, forming a more water-soluble anion
Ethylamino (-NHCH₂CH₃)9.8–10.5Protonation in acidic conditions disrupts xanthene ligand coordination
Benzoate (-COO⁻)4.2–4.7Stabilizes the complex in neutral-to-alkaline pH via resonance

Impact on Stability:

  • Below pH 4, protonation of the ethylamino group weakens chromium-ligand binding, leading to partial decomposition .

  • Above pH 10, deprotonation of the phenolic -OH increases solubility but may precipitate chromium hydroxide .

Photochemical Degradation

The xanthene and azo chromophores render the complex photosensitive:

ParameterValue/Outcome
UV-Vis λmax 480–520 nm (ethanol)
Quantum Yield (Φ) 0.12 ± 0.03 (λ = 365 nm)
Primary Degradation Pathway Azo bond cleavage → radical intermediates → decolorization

Applications:

  • Used in dye-sensitized solar cells and photodynamic therapy research due to its tunable absorption .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

Temperature Range (°C)Mass Loss (%)Process
120–1805–8Loss of adsorbed water and solvent
250–32035–40Ligand fragmentation (azo and ester groups)
450–60020–25Chromium oxide (Cr₂O₃) formation

Residue: ~30% Cr₂O₃ at 600°C .

Scientific Research Applications

Photochemical Applications

The compound exhibits photophysical properties that make it suitable for use in photodynamic therapy (PDT). Its ability to absorb light and generate reactive oxygen species (ROS) can be harnessed for targeted cancer treatment. Research has shown that compounds with similar structures can effectively induce apoptosis in cancer cells when activated by light .

Fluorescent Probes

Due to its xanthene backbone, this compound can serve as a fluorescent probe in biological imaging. The fluorescence properties allow it to be utilized in tracking cellular processes and visualizing biological structures. Studies have demonstrated the effectiveness of xanthene derivatives in live-cell imaging applications .

Catalysis

The chromium(3+) center in the compound can act as a catalyst in various chemical reactions, including oxidation processes. Its catalytic activity has been explored in organic synthesis, where it facilitates reactions under mild conditions, thus enhancing reaction yields and selectivity .

Research indicates that the compound may possess antimicrobial properties. Preliminary studies have shown that derivatives of such complex compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Case Study 1: Photodynamic Therapy

A study investigated the use of similar xanthene derivatives in PDT for treating melanoma. The results indicated a significant reduction in tumor size when exposed to specific wavelengths of light, demonstrating the potential of these compounds in clinical applications .

Case Study 2: Fluorescent Imaging

In a recent experiment, researchers utilized xanthene-based compounds as fluorescent markers to visualize cellular components in live tissues. The findings highlighted their effectiveness in enhancing image resolution and contrast compared to traditional dyes .

Case Study 3: Catalytic Applications

A comparative study evaluated the catalytic efficiency of chromium(3+) complexes in oxidative transformations. The results showed that these complexes outperformed conventional catalysts, providing insights into their mechanisms and potential industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through coordination chemistry. The chromium(3+) ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer processes and coordination with biological molecules, which can lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromium(III) Complexes with Pyrazol-olate Ligands

Example Compound : Chromium(3+) with 4-[(5-chloro-2-oxidophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate .

  • Structural Similarities : Both feature pyrazol-olate backbones with diazenyl-linked aromatic substituents.
  • Key Differences : The reference compound substitutes the nitro group (in the query compound) with a chloro group, reducing electron-withdrawing effects and altering redox behavior.
  • Synthesis : Similar diazenyl-pyrazole ligands are synthesized via hydrazine hydrate reactions with chromones or thiochromones, as shown in Schemes 32–33 .
Property Query Compound Reference Compound
Ligand Substituent 5-nitro-2-oxidophenyl diazenyl 5-chloro-2-oxidophenyl diazenyl
Redox Activity Higher (due to –NO₂) Moderate (Cl is less electron-withdrawing)
Solubility Likely polar aprotic solvents (e.g., DMSO, DMF) Ethanol/water mixtures

Chromium Complexes with Xanthene Derivatives

Example Compound : Cr³⁺ complexes with xanthene-based ligands (e.g., eosin Y derivatives).

  • Comparison: The query compound’s xanthene ligand includes ethoxycarbonyl and ethylamino groups, enhancing steric bulk and electron density compared to simpler xanthene dyes.
  • Applications : Similar xanthene-Cr³⁺ complexes are used in photocatalytic systems due to visible-light absorption .

Benzoate-Pyrazole Hybrid Ligands

Example Compound : Ethyl 5-[(3-(cyclohex-1-enyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)methyl]-1-phenyl-1H-pyrazole-3-carboxylate .

  • Structural Overlap : Both incorporate pyrazole and aromatic carboxylate motifs.
  • Divergence : The reference compound lacks diazenyl linkages but includes a benzimidazolone group, favoring hydrogen bonding over π-π stacking .
Property Query Compound Reference Compound
Binding Mode Chelating via pyrazole N and carboxylate O Monodentate (pyrazole N only)
Thermal Stability High (rigid diazenyl framework) Moderate (flexible benzimidazolone)
Biological Activity Unreported Antimicrobial (moderate)

Biological Activity

The compound Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate (CAS No. 73297-20-8) is a complex organic compound featuring chromium in its trivalent state. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

The molecular formula of the compound is C61H54CrN11O10C_{61}H_{54}CrN_{11}O_{10}, indicating a complex structure with multiple functional groups that may influence its biological interactions. The presence of chromium(III) suggests potential roles in metabolic processes, particularly in glucose metabolism and insulin signaling.

Chromium(III) is known to interact with insulin receptors and may enhance insulin sensitivity. It is believed to facilitate the action of insulin by potentiating its effects on glucose uptake in cells, which is particularly relevant in the context of diabetes management. However, the precise mechanisms remain under investigation, with some studies suggesting that chromium may act as a cofactor for insulin or influence various signaling pathways involved in glucose metabolism .

Antioxidant Properties

Research indicates that chromium(III) complexes can exhibit antioxidant properties, potentially reducing oxidative stress in cells. This is particularly significant given the role of oxidative stress in various diseases, including diabetes and cardiovascular conditions. The antioxidant activity may stem from the ability of chromium to stabilize free radicals or enhance the activity of endogenous antioxidant systems .

Case Studies and Research Findings

  • Diabetes Management
    • A study highlighted the effects of chromium supplementation on glycemic control in type 2 diabetes patients, showing improved insulin sensitivity and reduced fasting blood glucose levels. However, results have been mixed across different studies, with some failing to demonstrate significant benefits .
  • Cancer Research
    • Investigations into chromium's role in cancer biology have shown that certain chromium compounds can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity presents a potential avenue for developing targeted cancer therapies .
  • Neuroprotective Effects
    • Emerging research suggests that chromium may have neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease by mitigating neuroinflammation and oxidative damage .

Data Summary

Property Value
Molecular FormulaC₆₁H₅₄CrN₁₁O₁₀
Molecular Weight1,025.07 g/mol
CAS Number73297-20-8
SolubilitySoluble in ethanol
Biological RoleInsulin sensitizer, antioxidant

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of pyrazole-diazenyl derivatives in chromium(III) complexes?

  • Methodological Answer : Utilize regioselective coupling reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to assemble pyrazole-diazenyl moieties. Control reaction conditions (pH, temperature, stoichiometry) to minimize side products, as demonstrated in triazole-pyrazole hybrid syntheses . For diazenyl linkage, employ diazonium salt intermediates under inert atmospheres to enhance stability . Monitor reaction progress via in situ FTIR to track nitro group reduction and diazenyl bond formation .

Q. How can researchers characterize the electronic properties of the xanthene-based ligand in this complex?

  • Methodological Answer : Use UV-Vis spectroscopy to identify charge-transfer transitions between the xanthene chromophore (λmax ~500–600 nm) and the metal center. Compare experimental spectra with time-dependent density functional theory (TD-DFT) simulations to assign electronic transitions . Cyclic voltammetry can further elucidate redox-active sites, particularly the nitro and diazenyl groups .

Q. What strategies ensure the stability of the benzoate ligand during coordination with chromium(III)?

  • Methodological Answer : Pre-functionalize the benzoate ligand with electron-withdrawing groups (e.g., nitro) to enhance chelation strength. Conduct stability tests in aqueous and organic solvents using HPLC-MS to detect ligand dissociation. For pH-sensitive systems, buffer solutions (pH 4–7) minimize hydrolysis, as shown in analogous pyrazole-carboxylate complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for mixed-ligand chromium(III) complexes?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Magnetic susceptibility : Confirm Cr(III)’s high-spin d<sup>3</sup> configuration (µeff ~3.8–4.0 µB).
  • EPR : Detect ligand-field distortions at low temperatures (4 K).
  • XAS : Resolve oxidation states and coordination geometry via pre-edge features .
  • Case Study : Discrepancies in IR stretching frequencies (e.g., νC=O shifts) may arise from ligand protonation states; titrate with HCl/NaOH to identify pH-dependent changes .

Q. What computational approaches are effective for modeling metal-ligand charge transfer in this system?

  • Methodological Answer : Apply DFT with hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals. Use crystal field theory to simulate ligand-field splitting (Δoct) and compare with experimental electronic spectra. For dynamic processes (e.g., ligand substitution), employ molecular dynamics (MD) simulations parametrized with COMSOL Multiphysics .

Q. How can mechanistic studies differentiate between inner-sphere and outer-sphere electron transfer in redox-active ligands?

  • Methodological Answer :

  • Inner-sphere : Track bridging ligand formation using EXAFS to detect Cr–O/N bond distances (~1.9–2.1 Å).
  • Outer-sphere : Monitor solvent isotope effects (H2O vs. D2O) in kinetic studies; outer-sphere pathways show negligible isotope dependence .
  • Electrochemical Methods : Use rotating disk electrode (RDE) voltammetry to distinguish diffusion-controlled (outer-sphere) vs. surface-bound (inner-sphere) processes .

Methodological Frameworks for Collaborative Research

Q. How can interdisciplinary teams integrate synthetic chemistry and computational modeling?

  • Framework : Adopt a "smart laboratory" workflow where robotic synthesis platforms (e.g., Chemspeed) generate ligand libraries, while AI-driven COMSOL models predict optimal reaction conditions . Share data via cloud-based platforms (e.g., Chemotion) for real-time collaboration .

Q. What protocols validate the reproducibility of complex synthetic pathways?

  • Protocol :

Document reaction parameters (e.g., stirring rate, solvent purity) using electronic lab notebooks (ELNs).

Perform round-robin testing across labs to identify environmental variables (humidity, trace O2).

Use <sup>13</sup>C NMR to confirm batch-to-batch consistency in ligand functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.